molecular formula C19H18ClN3O2 B3469061 MFCD02363668

MFCD02363668

Cat. No.: B3469061
M. Wt: 355.8 g/mol
InChI Key: WLDQPSIEYIJRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02363668, also known as Ammonium perfluoro(2-methyl-3-oxahexanoate), is a chemical compound with the molecular formula C6F11O3.H4N. This compound is known for its unique properties due to the presence of perfluorinated groups, which contribute to its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium perfluoro(2-methyl-3-oxahexanoate) typically involves the reaction of perfluorinated carboxylic acids with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods also incorporate purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium perfluoro(2-methyl-3-oxahexanoate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other perfluorinated derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various perfluorinated compounds with different functional groups. These products are often used as intermediates in the synthesis of other chemicals or as final products in industrial applications.

Scientific Research Applications

Ammonium perfluoro(2-methyl-3-oxahexanoate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other perfluorinated compounds.

    Biology: The compound is studied for its potential biological effects and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.

    Industry: The compound is used in industrial processes, particularly in the production of fluorinated materials and coatings.

Mechanism of Action

The mechanism of action of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves its interaction with various molecular targets. The perfluorinated groups in the compound contribute to its stability and reactivity, allowing it to interact with different pathways and molecular targets. These interactions can lead to various effects, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ammonium perfluoro(2-methyl-3-oxahexanoate) include:

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorobutanesulfonic acid (PFBS)

Uniqueness

Ammonium perfluoro(2-methyl-3-oxahexanoate) is unique due to its specific molecular structure, which includes an oxahexanoate group. This structure imparts distinct properties to the compound, making it suitable for specific applications where other perfluorinated compounds may not be as effective.

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-25-19(24)16-11-23-17-12(2)7-14(20)8-15(17)18(16)22-10-13-5-4-6-21-9-13/h4-9,11H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDQPSIEYIJRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC3=CN=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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